Oxiraneethanol, (2R)-
Overview
Description
Oxiraneethanol, (2R)-, is a monohydric alcohol that is commonly used in the synthesis of various compounds . It is a colorless liquid with a molecular weight of 88.14 g/mol. It is a chiral molecule and has two distinct enantiomers, (2R)- and (2S)-.
Synthesis Analysis
Oxiraneethanol, (2R)-, is a versatile and useful intermediate in organic synthesis and is used in various applications, such as the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It has been involved in the synthesis of chiral molecules. For instance, research has been conducted on the stereodivergent opening of trans-1,2-diphenyloxirane, leading to the formation of chiral syn- and anti-2-amino-1,2-diphenylethanols.Molecular Structure Analysis
The molecular formula of Oxiraneethanol, (2R)-, is C4H8O2 . The IUPAC name is 2-[(2R)-oxiran-2-yl]ethanol . The InChI is InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 .Chemical Reactions Analysis
Oxiraneethanol, (2R)-, has been used as a catalyst in the ring-opening of 1,2-epoxyethanes to produce 2-hydroxyethyl thiocyanates. This process is critical in the synthesis of intermediates for biologically active molecules, showcasing its importance in organic synthesis and catalysis.Physical And Chemical Properties Analysis
Oxiraneethanol, (2R)-, has a molecular weight of 88.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 88.052429494 g/mol . The topological polar surface area is 32.8 Ų . It is a colorless liquid with a boiling point of 92-93 °C.Scientific Research Applications
Conformational Studies and Vibrational Spectra
Oxiraneethanol has been studied for its complex internal rotations and conformational equilibria. Detailed research using the DFT-B3LYP/6-311G** level of theory has identified four energy minima within the CCOH potential energy scans of the molecule. These findings are critical for understanding the molecule's stable forms and its vibrational spectra, which have implications in material science and molecular chemistry (Badawi & Ali, 2009).
Degradation of Polyesterurethane
Studies have explored the oxidative degradation behaviors of polyesterurethane networks, potentially involving Oxiraneethanol. The use of an H2O2/CoCl2 system has demonstrated effective acceleration of the degradation of polyurethanes, which is important in the fields of material science and environmental studies (Feng & Li, 2006).
Synthesis of Chiral Molecules
Oxiraneethanol has been involved in the synthesis of chiral molecules. For instance, research has been conducted on the stereodivergent opening of trans-1,2-diphenyloxirane, leading to the formation of chiral syn- and anti-2-amino-1,2-diphenylethanols. This process is significant for the development of enantiomerically pure compounds in pharmaceuticals and synthetic chemistry (Lupattelli et al., 2003).
Catalyst in Chemical Reactions
Oxiraneethanol, as part of certain metal(II) complexes, has been used as a catalyst in the ring-opening of 1,2-epoxyethanes to produce 2-hydroxyethyl thiocyanates. This process is critical in the synthesis of intermediates for biologically active molecules, showcasing its importance in organic synthesis and catalysis (Sharghi & Nasseri, 2003).
Polymer Synthesis
Research has been conducted on the synthesis of novel palm oil-based polyols with amide functionality through the ring-opening reaction (ROR) of epoxidized palm oil using Oxiraneethanol. This research contributes to the field of polymer chemistry, offering sustainable alternatives for polyurethane production (Soloi et al., 2018).
Photostability in Photosensitizers
Oxiraneethanol has been explored in the context of developing highly efficient and photostable photosensitizers. Such photosensitizers are crucial in studying oxidative stress and photodynamic therapy, demonstrating the molecule's potential application in biochemistry and medical research (Yogo et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-[(2R)-oxiran-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473944 | |
Record name | Oxiraneethanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiraneethanol, (2R)- | |
CAS RN |
76282-48-9 | |
Record name | Oxiraneethanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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